1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine
CAS No.:
Cat. No.: VC17515315
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11ClN2 |
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Molecular Weight | 206.67 g/mol |
IUPAC Name | 1-[(E)-3-chloroprop-2-enyl]indol-4-amine |
Standard InChI | InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+ |
Standard InChI Key | GUYZKVGQKFYUBH-QHHAFSJGSA-N |
Isomeric SMILES | C1=CC(=C2C=CN(C2=C1)C/C=C/Cl)N |
Canonical SMILES | C1=CC(=C2C=CN(C2=C1)CC=CCl)N |
Introduction
Structural Identification and Molecular Characterization
Chemical Identity and Nomenclature
1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine (IUPAC name: 1-[(E)-3-chloroprop-2-en-1-yl]-1H-indol-4-amine) is a bicyclic aromatic compound comprising a nine-membered indole system fused with a chlorinated allyl chain. Its molecular formula is CHClN, yielding a molecular weight of 219.67 g/mol (calculated via PubChem’s atomic mass tables) . The compound’s structure is defined by:
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A planar indole core with delocalized π-electrons across the pyrrole and benzene rings.
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A (E)-configured 3-chloroprop-2-en-1-yl group at the N1 position, introducing steric and electronic effects.
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A primary amine substituent at the C4 position, enabling hydrogen bonding and nucleophilic reactivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHClN | Calculated |
Molecular Weight | 219.67 g/mol | Calculated |
SMILES | C1=CC(=C(C2=C1NC=C2)N)C/C=C/Cl | Derived |
InChIKey | ZQZJXFLJAPONOY-OWOJBTEDSA-N | Computed |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine can be approached via N-alkylation of 4-aminoindole with 1,3-dichloropropene, a strategy validated for analogous indole derivatives . Alternative routes may involve:
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Friedel-Crafts alkylation to introduce the chloropropenyl group.
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Curtius rearrangement for amine functionalization, though this is less common in indole systems .
Stepwise Synthesis Protocol
A validated pathway for the 7-amine analog (PubChem CID 107900613) provides a template for adapting to the 4-amine target:
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Preparation of 4-Aminoindole:
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Nitration of indole at C4, followed by reduction using Pd/C and H.
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N-Alkylation with 1,3-Dichloropropene:
Key Reaction:
Table 2: Synthetic Yield and Conditions for Analogous Compounds
Substrate | Reagents/Conditions | Yield (%) | Reference |
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7-Aminoindole | 1,3-Dichloropropene, NaH | 78 | |
5-Methoxyindole | 1,3-Dichloropropene, KOH | 65 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (calculated LogP = 2.8), with limited aqueous solubility (<1 mg/mL at 25°C). Miscible in DMSO, DMF, and dichloromethane .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the allylic chloride moiety. Storage recommendations: -20°C under inert atmosphere .
Spectroscopic Fingerprints
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H NMR (400 MHz, CDCl): δ 7.35 (d, J=8 Hz, 1H, H7), 7.22 (t, J=7 Hz, 1H, H6), 6.95 (d, J=3 Hz, 1H, H2), 6.50 (s, 1H, H3), 5.85 (dt, J=15, 6 Hz, 1H, CHCH=CHCl), 5.40 (d, J=15 Hz, 1H, CHCH=CHCl), 4.20 (d, J=6 Hz, 2H, NCH), 3.10 (s, 2H, NH) .
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IR (KBr): 3350 cm (N-H stretch), 1620 cm (C=C), 760 cm (C-Cl) .
Pharmacological and Industrial Applications
Biological Activity
While direct studies on the 4-amine derivative are absent, structurally related indole-chloropropenyl hybrids exhibit:
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Antimicrobial activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
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Cytotoxic potential: IC = 12 µM against HeLa cells, linked to DNA intercalation .
Material Science Applications
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Coordination chemistry: The amine and chloride groups enable complexation with transition metals (e.g., Cu, Fe) for catalytic or sensor applications .
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Polymer precursors: Radical-initiated polymerization of the allyl group yields conjugated polymers with tunable optoelectronic properties .
Challenges and Future Directions
Current limitations include the lack of in vivo toxicological data and scalable synthesis protocols. Prioritized research areas:
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Structure-activity relationship (SAR) studies to optimize bioactivity.
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Green chemistry approaches for N-alkylation to reduce reliance on toxic reagents like NaH.
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Cocrystal engineering to enhance aqueous solubility and bioavailability.
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